EGF816 mesylate

Overview

Description

EGF816 (mesylate), also known as nazartinib, is a novel, irreversible, mutant-selective inhibitor of the epidermal growth factor receptor (EGFR). It specifically targets both primary activating and T790M acquired resistant EGFR mutations, while sparing wild-type EGFR. This compound has shown significant promise in treating non-small cell lung cancer (NSCLC) with these mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EGF816 (mesylate) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired selectivity and potency .

Industrial Production Methods

Industrial production of EGF816 (mesylate) follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound. The process involves large-scale synthesis, purification, and formulation steps. The production methods are designed to be efficient and scalable to meet the demands of clinical and commercial use .

Chemical Reactions Analysis

Types of Reactions

EGF816 (mesylate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: EGF816 (mesylate) can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired outcomes without compromising the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs of EGF816 (mesylate) .

Scientific Research Applications

EGF816 (mesylate) has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study EGFR signaling pathways and to develop new inhibitors.

Biology: Employed in cellular and molecular biology research to investigate the effects of EGFR inhibition on cell growth and survival.

Medicine: Clinically evaluated for the treatment of NSCLC with specific EGFR mutations. .

Industry: Utilized in the development of new therapeutic agents targeting EGFR mutations.

Mechanism of Action

EGF816 (mesylate) exerts its effects by irreversibly binding to the mutant forms of EGFR, including the T790M mutation. This binding inhibits the phosphorylation of EGFR and downstream signaling pathways, leading to the suppression of tumor cell proliferation and survival. The compound selectively targets mutant EGFR while sparing wild-type EGFR, reducing the risk of off-target effects .

Comparison with Similar Compounds

EGF816 (mesylate) is compared with other third-generation EGFR inhibitors, such as osimertinib, rociletinib, and olmutinib. These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical efficacy. EGF816 (mesylate) is unique in its ability to target both primary activating and T790M acquired resistant EGFR mutations while sparing wild-type EGFR .

List of Similar Compounds

- Osimertinib

- Rociletinib

- Olmutinib

- Naquotinib

- Mavelertinib

- AC0010

Biological Activity

EGF816 mesylate, also known as nazartinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant promise in treating non-small cell lung cancer (NSCLC) with specific EGFR mutations. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and its potential therapeutic applications.

EGF816 selectively targets and irreversibly inhibits mutant forms of EGFR, particularly those associated with acquired resistance to first- and second-generation EGFR inhibitors. The primary mutations affected include:

- L858R

- Exon 19 deletions (ex19del)

- T790M mutation

This selectivity allows EGF816 to spare wild-type EGFR, minimizing side effects typically associated with broader EGFR inhibition. The compound binds covalently to the cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways involved in tumor growth and survival .

In Vitro Studies

In vitro studies have demonstrated that EGF816 exhibits potent anti-proliferative effects against various NSCLC cell lines harboring EGFR mutations. The half-maximal inhibitory concentration (IC50) values for EGF816 are notably low:

| Cell Line | Mutation Type | IC50 (nM) |

|---|---|---|

| H1975 | L858R; T790M | 4 |

| H3255 | L858R | 6 |

| HCC827 | Ex19del | 2 |

These values indicate a high potency of EGF816 against these resistant cell lines, suggesting its potential as an effective therapeutic agent .

In Vivo Studies

In vivo efficacy has been assessed using mouse xenograft models. Notably, EGF816 demonstrated significant tumor regressions at doses as low as 3 mg/kg in sensitive models like HCC827. The drug exhibited a dose-dependent response, achieving substantial tumor shrinkage comparable to erlotinib at clinically relevant doses (60 mg/kg). Importantly, EGF816 was well-tolerated, with minimal body weight loss observed even at higher doses (100 mg/kg), reinforcing its safety profile .

Clinical Studies and Case Reports

Clinical trials have further validated the efficacy of EGF816 in patients with advanced NSCLC harboring T790M mutations. In one study, patients treated with EGF816 showed durable antitumor responses, with a notable proportion achieving partial responses. The clinical data support the hypothesis that EGF816 can overcome resistance mechanisms associated with earlier EGFR inhibitors .

Comparative Analysis with Other EGFR TKIs

EGF816's unique profile can be compared to other third-generation EGFR TKIs such as AZD9291 and CO-1686. The following table summarizes key differences:

| Feature | EGF816 (Nazartinib) | AZD9291 | CO-1686 |

|---|---|---|---|

| Targeted Mutations | L858R, Ex19del, T790M | L858R, T790M | L858R, T790M |

| Binding Mechanism | Irreversible | Irreversible | Irreversible |

| Selectivity | High (spares WT EGFR) | Moderate | Moderate |

| Clinical Status | Approved for NSCLC | Approved for NSCLC | Not yet approved |

EGF816's ability to selectively inhibit resistant mutants while sparing wild-type EGFR positions it as a promising option in the evolving landscape of targeted cancer therapies .

Properties

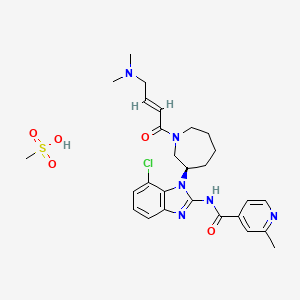

IUPAC Name |

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN6O2.CH4O3S/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4)/b11-7+;/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRYTAMUVASSBY-ZJULCNDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508250-72-3 | |

| Record name | Nazartinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAZARTINIB MESYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HTX614WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.